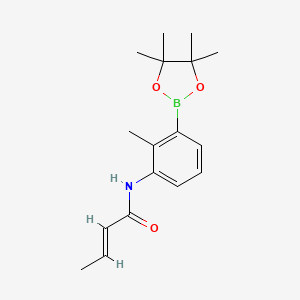![molecular formula C9H6N4O4S B1487021 Ácido 8,8-dioxo-8$l^{6}$-tia-2,3,5,7-tetraazatriciclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaeno-4-carboxílico CAS No. 1311316-61-6](/img/structure/B1487021.png)
Ácido 8,8-dioxo-8$l^{6}$-tia-2,3,5,7-tetraazatriciclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaeno-4-carboxílico
Descripción general
Descripción
8,8-Dioxo-8$l{6}$-thia-2,3,5,7-tetraazatricyclo[7.4.0.0${2,6}$]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by its tricyclic framework, which includes sulfur and nitrogen atoms, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
8,8-Dioxo-8$l{6}$-thia-2,3,5,7-tetraazatricyclo[7.4.0.0${2,6}$]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dioxo-8$l{6}$-thia-2,3,5,7-tetraazatricyclo[7.4.0.0${2,6}$]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid typically involves the reaction of 5-aminoazole with sulfonyl chloride in the presence of potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours and then heated to 80°C for 8 hours. The solvent is removed under reduced pressure, and the residue is dissolved in deionized water. The pH is adjusted to 1 with concentrated hydrochloric acid, causing the precipitation of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Dioxo-8$l{6}$-thia-2,3,5,7-tetraazatricyclo[7.4.0.0${2,6}$]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
Mecanismo De Acción
The mechanism of action of 8,8-Dioxo-8$l{6}$-thia-2,3,5,7-tetraazatricyclo[7.4.0.0${2,6}$]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 8,8-dioxo-8$l{6}$-thia-2,3,5,7-tetraazatricyclo[7.4.0.0${2,6}$]trideca-1(9),3,5,10,12-pentaene-4-carboxylate
- 8,8-Dioxo-8$l{6}$-thia-2,3,5,7-tetraazatricyclo[7.4.0.0${2,6}$]trideca-1(9),3,5,10,12-pentaene-4-carboxamide
Uniqueness
8,8-Dioxo-8$l{6}$-thia-2,3,5,7-tetraazatricyclo[7.4.0.0${2,6}$]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4S/c14-8(15)7-10-9-12-18(16,17)6-4-2-1-3-5(6)13(9)11-7/h1-4H,(H,14,15)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADYVBZJUGUEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NC(=N3)C(=O)O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-61-6 | |
| Record name | 4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-2-carboxylic acid 5,5-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



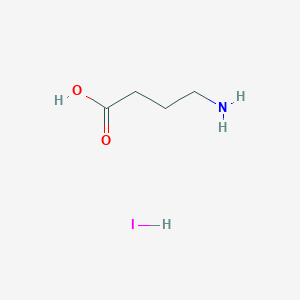
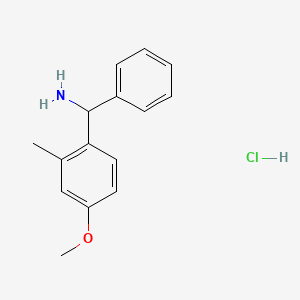
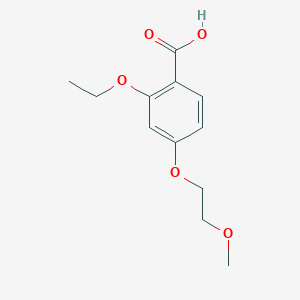
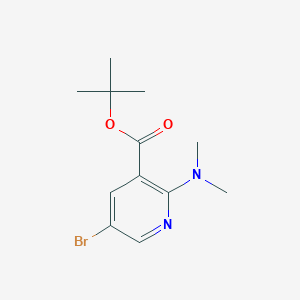

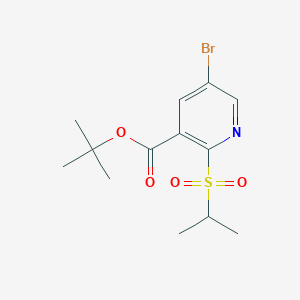
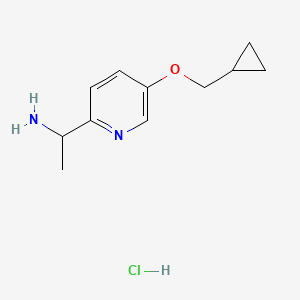

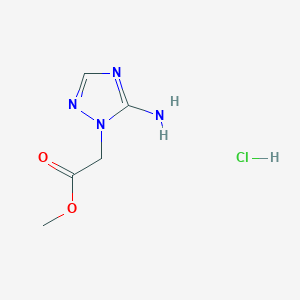
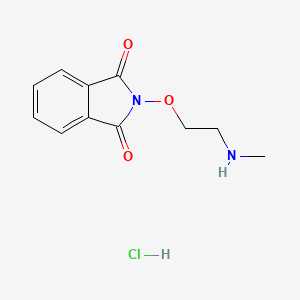
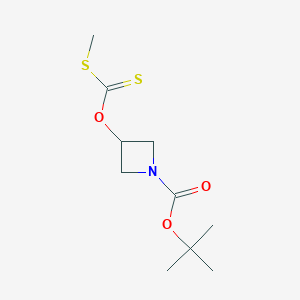
![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)
